2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a fascinating fusion of structural elements, combining a furan ring, a 1,2,4-triazole moiety, and an acetamide group. Let’s break it down:
Furan Ring: The furan-2-yl group contributes aromaticity and reactivity.
1,2,4-Triazole: The 1,2,4-triazol-3-yl fragment adds heterocyclic character and potential biological activity.
Acetamide: The N-(4-methoxyphenyl)acetamide portion provides a stable amide linkage.
Preparation Methods
Furan Synthesis: Start with 4-ethylfuran, which can be prepared from furfural. Alkylation of furan with ethyl bromide yields 4-ethylfuran.
Triazole Formation: React 4-ethylfuran with thiosemicarbazide to form the 1,2,4-triazole ring.
Sulfanyl Group Introduction: Introduce the sulfanyl group (R-SH) at the triazole nitrogen.
Acetamide Formation: Finally, react the sulfanyl-triazole compound with 4-methoxyaniline to form the acetamide.
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to limited data.
Chemical Reactions Analysis
Reactivity::
Oxidation: The furan ring may undergo oxidation to form furan-2-carboxylic acid.
Substitution: The acetamide nitrogen is susceptible to nucleophilic substitution.
Reduction: Reduction of the triazole ring could yield the corresponding amine.
Thiosemicarbazide: For triazole formation.
Hydrogen Sulfide (H2S): To introduce the sulfanyl group.
Hydrazine: For reduction reactions.
Sulfanyl-Triazole-Acetamide: The desired compound.
Oxidized Furan Derivatives: If subjected to oxidation.
Scientific Research Applications
This compound’s versatility makes it intriguing for various fields:
Medicine: Investigate its potential as an antimicrobial or antitumor agent.
Chemistry: Explore its reactivity in organic synthesis.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains speculative, but potential targets include cellular receptors or enzymes. Further research is needed to elucidate its effects.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related structures:
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: : A sulfur-containing furan derivative.
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide: : A thiadiazole compound with cytotoxic properties.
N-{2-[(2-furylmethyl)thio]ethyl}-2-[(3-methoxyphenyl)thio]acetamide: : Another sulfur-containing compound.
Properties
CAS No. |
626205-01-4 |
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Molecular Formula |
C17H18N4O3S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-3-21-16(14-5-4-10-24-14)19-20-17(21)25-11-15(22)18-12-6-8-13(23-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChI Key |
ZZCMYFZLYBAULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CO3 |
Origin of Product |
United States |
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